Pyridin-2-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridin-2-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring attached to a methanone group, which is further connected to a tetrahydro-epiminonaphthalene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-2-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone typically involves multi-step organic reactions. One common method includes the initial formation of the tetrahydro-epiminonaphthalene core, followed by the introduction of the pyridine moiety through a series of nucleophilic substitution reactions. The final step often involves the formation of the methanone linkage under controlled conditions, such as using a mild oxidizing agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the methanone group, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Pyridin-2-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Pyridin-2-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Pyridin-2-yl-methanone derivatives: These compounds share the pyridine-methanone core but differ in the attached substituents.
Tetrahydro-epiminonaphthalene derivatives: These compounds have the tetrahydro-epiminonaphthalene structure but may lack the pyridine moiety.
Uniqueness: Pyridin-2-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone is unique due to its combined structural features, which confer distinct chemical and biological properties
Biological Activity
Pyridin-2-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be delineated as follows:
- Molecular Formula : C₁₄H₁₅N₃O
- Molecular Weight : 241.29 g/mol
The compound features a pyridine ring fused with a tetrahydro-epiminonaphthalene moiety, which contributes to its unique properties and biological activities.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many derivatives have been shown to inhibit key enzymes involved in metabolic pathways, particularly those related to cancer progression and neurodegenerative diseases.
- Neuroprotective Effects : Some studies suggest that related compounds can protect neuronal cells from oxidative stress and neurotoxicity, potentially offering therapeutic avenues for conditions like Parkinson's disease .
- Anticancer Properties : The compound's structural analogs have demonstrated the ability to inhibit heat shock protein 90 (HSP90), which is crucial for the stability and function of many oncogenic proteins . This inhibition can lead to the degradation of these proteins and subsequent cancer cell apoptosis.
Study 1: Neurotoxicity Assessment
A study investigated the neurotoxic effects of a related compound, 1-methyl-4-(methylpyrrol-2-yl)pyridine (TMMP), which showed significant dopamine depletion in mouse models. This suggests that similar compounds could also affect dopaminergic pathways, highlighting the need for careful evaluation of their neuroactive properties .
Study 2: Anticancer Activity
In another study focused on HSP90 inhibitors, compounds with structural similarities to this compound were evaluated for their anticancer potential. The results indicated a marked reduction in tumor cell viability in vitro when treated with these compounds, supporting their role as potential therapeutic agents in oncology .
Comparative Analysis of Biological Activities
Properties
IUPAC Name |
11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl(pyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c19-16(13-7-3-4-10-17-13)18-14-8-9-15(18)12-6-2-1-5-11(12)14/h1-7,10,14-15H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBCWVFVUNWVPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CC=CC=C3C1N2C(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.